



Application Notes and Protocols for the Radiolabeling of MNI-444

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Compound of Interest		
Compound Name:	Mni-444	
Cat. No.:	B609200	Get Quote

Introduction

[18F]MNI-444 is a potent and selective antagonist for the adenosine A₂A receptor, developed for in vivo imaging using positron emission tomography (PET).[1][2][3] Its favorable pharmacokinetic properties and specific binding in A₂A receptor-rich regions of the brain make it a valuable tool in neuroscience research, particularly for studying neurodegenerative and neuropsychiatric disorders.[4][5] The longer half-life of Fluorine-18 (18F) compared to Carbon-11 allows for more complex synthesis protocols and broader distribution. This document provides a detailed standard operating procedure for the radiolabeling of MNI-444 with 18F.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the radiolabeling of [18F]MNI-444.



Parameter	Value	Reference
Precursor	2-(4-(4-(2-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidin-7-yl)ethyl)piperazin-1-yl)phenoxy)ethyl 4-methylbenzenesulfonate (Tosyl precursor)	
Radiochemical Yield (decay- corrected)	24.5% ± 5.0% (n=39)	
Radiochemical Purity	> 99%	-
Specific Activity	> 370 GBq/μmol	-
Synthesis Time	60 minutes	_
Binding Affinity (Ki) for human A ₂ A receptor	2.8 nM	-

Experimental Protocols

This section details the methodology for the radiosynthesis and quality control of [18F]MNI-444.

- 1. Materials and Reagents
- Tosyl precursor of MNI-444
- [18F]Fluoride
- Anhydrous Dimethylsulfoxide (DMSO)
- Potassium Carbonate (K2CO3)
- Kryptofix 222 (K222)
- Automated Radiosynthesis Module (e.g., TRACERlab FX-FN, GE Healthcare)



- High-Performance Liquid Chromatography (HPLC) system
- Solvents for HPLC: Methanol (Solvent A), 0.8% Triethylamine in water (Solvent B)
- HPLC Column: Phenomenex Kinetex-XB C18 (4.6 x 100 mm)

2. Radiolabeling Procedure

The radiosynthesis of [18F]MNI-444 is typically performed using an automated synthesizer. The general procedure is as follows:

- [18F]Fluoride Trapping and Elution: Aqueous [18F]fluoride is trapped on an anion-exchange cartridge. The [18F]fluoride is then eluted into the reaction vessel using a solution of Kryptofix 222 and potassium carbonate in acetonitrile/water.
- Azeotropic Drying: The solvent is removed by azeotropic distillation under a stream of nitrogen at an elevated temperature to ensure anhydrous conditions.
- Radiolabeling Reaction: The tosyl precursor, dissolved in anhydrous DMSO, is added to the dried [18F]fluoride/K222/K2CO3 complex. The reaction mixture is heated to initiate the nucleophilic substitution reaction.
- Purification: The crude reaction mixture is purified by semi-preparative HPLC to isolate [18F]MNI-444 from unreacted precursor and other impurities.
- Formulation: The collected HPLC fraction containing [18F]MNI-444 is reformulated into a physiologically compatible solution, typically by solid-phase extraction to remove the HPLC solvents, followed by elution with ethanol and sterile saline.

3. Quality Control

A comprehensive quality control process is essential to ensure the final product is safe for human administration.

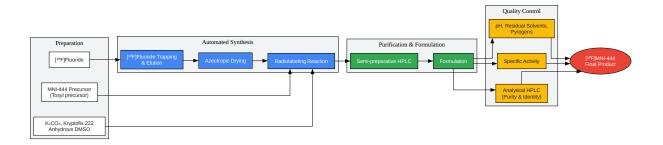
- Visual Inspection: The final product should be a clear, colorless solution, free of particulate matter.
- pH: The pH of the final formulation should be within a physiologically acceptable range.



- Radiochemical Purity and Identity: This is determined by analytical HPLC. The retention time of the radiolabeled product should match that of a non-radioactive **MNI-444** reference standard. The radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the [18F]**MNI-444** peak.
 - HPLC Conditions:
 - Column: Phenomenex Kinetex-XB C18 (4.6 x 100 mm)
 - Mobile Phase: A linear gradient of Methanol (Solvent A) and 0.8% triethylamine in water (Solvent B). The gradient runs from 50% A to 90% A over 12 minutes, is held at 90% A until 15 minutes, and then returns to the initial conditions.
 - Flow Rate: 0.75 mL/min
- Specific Activity: The specific activity is calculated by dividing the amount of radioactivity by the total mass of MNI-444 present in the final product.
- Residual Solvents: The levels of any residual solvents from the synthesis and purification process (e.g., DMSO, ethanol, acetonitrile) must be below the limits specified by pharmacopeial standards.
- Kryptofix 222 Content: The concentration of Kryptofix 222 in the final product must be determined and be below the accepted safety limit.
- Pyrogen Content: The final product must be tested for pyrogens to ensure it is free from fever-inducing substances.

Visualizations





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Caption: Workflow for the automated radiosynthesis and quality control of [18F]MNI-444.

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- To cite this document: BenchChem. [Application Notes and Protocols for the Radiolabeling of MNI-444]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609200#standard-operating-procedure-for-mni-444-radiolabeling]

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